molecular formula C9H11NO4S B13513065 2,6-Dimethyl-3-sulfamoylbenzoic acid

2,6-Dimethyl-3-sulfamoylbenzoic acid

Cat. No.: B13513065
M. Wt: 229.26 g/mol
InChI Key: RTFULVGIEXRQPN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-sulfamoylbenzoic acid is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, characterized by the presence of two methyl groups at positions 2 and 6, and a sulfamoyl group at position 3 on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-sulfamoylbenzoic acid typically involves the sulfonation of 2,6-dimethylbenzoic acid. The reaction is carried out by treating 2,6-dimethylbenzoic acid with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous flow reactors to ensure efficient mixing and heat transfer. The product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The sulfamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: this compound can be converted to 2,6-dicarboxy-3-sulfamoylbenzoic acid.

    Reduction: The reduction of the sulfamoyl group yields 2,6-dimethyl-3-aminobenzoic acid.

    Substitution: Halogenated derivatives such as 2,6-dimethyl-3-sulfamoyl-4-bromobenzoic acid.

Scientific Research Applications

2,6-Dimethyl-3-sulfamoylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzoic acid: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.

    3-Sulfamoylbenzoic acid: Lacks the methyl groups, which can affect its physical and chemical properties.

    4-Sulfamoylbenzoic acid: The position of the sulfamoyl group is different, leading to variations in reactivity and biological activity.

Uniqueness

2,6-Dimethyl-3-sulfamoylbenzoic acid is unique due to the presence of both methyl and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2,6-dimethyl-3-sulfamoylbenzoic acid

InChI

InChI=1S/C9H11NO4S/c1-5-3-4-7(15(10,13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)

InChI Key

RTFULVGIEXRQPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N)C)C(=O)O

Origin of Product

United States

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